Z-Leu-chloromethylketone

apoptosis necrosis caspase

Disambiguating apoptotic vs. necrotic cell death in T-cell models demands a tool with concentration-dependent pathway selectivity. Z-Leu-chloromethylketone (Z-L-CMK) addresses this gap as a single-amino-acid chloromethyl ketone that irreversibly modifies nucleophilic residues in protease active sites. • Low concentrations induce caspase-dependent apoptosis blocked by Z-VAD-FMK; high concentrations trigger classical, caspase-insensitive necrosis - enabling direct death-pathway comparison within a single compound • Serves as the minimal-structure baseline comparator for chloromethyl ketone SAR studies on superoxide release and intracellular GSH modulation • Functions as a chiral electrophile for constructing proteolytically stable ketomethylene isostere inhibitors (thermolysin, ACE, enkephalinase) • ≥98% purity; soluble in DMSO; shipped under blue ice for sample integrity

Molecular Formula C15H20ClNO3
Molecular Weight 297.78 g/mol
CAS No. 52467-54-6
Cat. No. B554409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Leu-chloromethylketone
CAS52467-54-6
Molecular FormulaC15H20ClNO3
Molecular Weight297.78 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)CCl)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C15H20ClNO3/c1-11(2)8-13(14(18)9-16)17-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,19)/t13-/m0/s1
InChIKeyFZWQHSCPNKTIRU-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Leu-chloromethylketone (CAS 52467-54-6) | Irreversible Protease Inhibitor for Targeted Enzyme Inactivation


Z-Leu-chloromethylketone (Z-L-CMK; CAS 52467-54-6; C15H20ClNO3; MW 297.78) is a single‑amino‑acid chloromethyl ketone that irreversibly modifies nucleophilic residues in protease active sites [1]. With a purity standard of 95% and an XLogP3 of 3.5, it serves as a critical tool for covalently disabling serine and cysteine proteases in biochemical and cell‑based assays .

Why Z-Leu-chloromethylketone Cannot Be Replaced by Other Chloromethyl Ketones


While chloromethyl ketones share a common warhead, their selectivity, cellular potency, and phenotypic outcomes diverge sharply based on amino acid side‑chain composition. A dipeptide derivative (e.g., Z‑Gly‑Leu‑Phe‑CH₂Cl) may exhibit superior inhibition of superoxide release in human leukocytes, whereas a single‑amino‑acid derivative (Z‑L‑CMK) induces a distinct dose‑dependent apoptosis/necrosis switch in T‑cells that is only partially caspase‑dependent [1]. The covalent mechanism amplifies even minor selectivity differences into large functional gaps—substituting one chloromethyl ketone for another can alter the primary cellular death pathway and invalidate comparative experimental conclusions [2].

Z-Leu-chloromethylketone (52467-54-6): Quantitative Evidence Guide for Scientific Selection


Concentration-Dependent Apoptosis/Necrosis Switch in Jurkat T Cells

Z‑L‑CMK induces apoptosis at low concentrations and necrosis at high concentrations in Jurkat T‑cells—a dose‑dependent phenotypic switch not uniformly observed across chloromethyl ketones. While Z‑L‑CMK‑mediated apoptosis involves processing of caspases‑8, ‑9, ‑3, and ‑6, necrosis proceeds without caspase cleavage and is associated with GSH depletion and ROS accumulation [1]. In direct comparison, the pan‑caspase inhibitor Z‑VAD‑FMK (IC₅₀ = 0.0015–5.8 mM) [2] blocks Z‑L‑CMK‑induced apoptosis but has no effect on necrosis [1].

apoptosis necrosis caspase oxidative stress

Inhibitory Potency in Superoxide Release vs. Dipeptide Chloromethyl Ketones

In human polymorphonuclear leukocytes (PMN) and alveolar macrophages, Z‑Gly‑Leu‑Phe‑CH₂Cl (a tripeptide chloromethyl ketone) exhibits equivalent or greater inhibition of PMA‑stimulated superoxide release compared to TPCK, whereas TLCK is less potent [1]. The single‑amino‑acid derivative Z‑Leu‑CH₂Cl was not included in this direct head‑to‑head comparison; however, the study establishes that amino acid composition and peptide length critically determine potency in this cellular readout. This class‑level inference indicates that Z‑Leu‑CH₂Cl cannot be assumed to match the potency of longer‑chain chloromethyl ketones in modulating oxidative burst.

superoxide polymorphonuclear leukocytes glutathione respiratory burst

Synthetic Utility as a Chiral Building Block for Ketomethylene Inhibitors

Z‑Leu‑chloromethylketone serves as a chiral electrophile for constructing ketomethylene isosteres—protease‑resistant dipeptide mimics. Gómez‑Monterrey et al. alkylated a 4‑ketodiester prepared from Z‑Leu‑CH₂Cl and dimethyl malonate, yielding P‑Leu ψ(COCH₂)(RS)Xaa‑OMe derivatives (Xaa = Trp, Phe). These ketomethylene dipeptides inhibit thermolysin, angiotensin‑converting enzyme (ACE), and enkephalinase [1]. In contrast, alternative chloromethyl ketones (e.g., Z‑Phe‑CH₂Cl or Boc‑Leu‑CH₂Cl) would produce structurally distinct ketomethylene backbones with different protease selectivity profiles.

peptide synthesis ketomethylene thermolysin ACE enkephalinase

Storage Stability and Stock Solution Shelf Life for Reproducible Assays

Z‑Leu‑chloromethylketone demonstrates defined stability parameters: soluble in DMSO, store solid at –20°C, and stock solutions (DMSO) are stable for 6 months at –80°C but only 1 month at –20°C . This contrasts with Boc‑Leu‑chloromethylketone, which incorporates a tert‑butoxycarbonyl protecting group that enhances solid‑state stability during handling and storage [1]. However, the Boc derivative requires an additional deprotection step before use in certain assays, whereas Z‑Leu‑CH₂Cl is immediately available as the free inhibitor.

stability DMSO solubility storage stock solution

Lipophilicity (XLogP3) as a Predictor of Membrane Permeability

Z‑Leu‑chloromethylketone exhibits an XLogP3 value of 3.5 [1], placing it in a favorable lipophilicity range for passive membrane diffusion. In contrast, dipeptide chloromethyl ketones (e.g., Z‑Leu‑Tyr‑CH₂Cl, MW 460.95) possess higher molecular weight and different logP characteristics that can alter cellular uptake kinetics. Radiolabeled leucine chloromethylketone has been shown to preferentially label the plasma membrane fraction of viable S37 cells in a time‑ and temperature‑dependent manner, confirming membrane interaction [2]. The moderate logP of Z‑Leu‑CH₂Cl balances aqueous solubility with membrane penetration, distinguishing it from more hydrophilic (Z‑protected peptides) or more lipophilic (Boc‑protected) analogs.

lipophilicity membrane permeability cell uptake

Z-Leu-chloromethylketone (CAS 52467-54-6): Validated Research and Industrial Application Scenarios


Dissecting Caspase‑Dependent vs. Caspase‑Independent Cell Death Pathways

Use Z‑L‑CMK to delineate apoptotic and necrotic signaling in T‑cell models. Apply low concentrations (apoptosis‑inducing) with or without Z‑VAD‑FMK to confirm caspase‑dependent death; at higher concentrations, Z‑L‑CMK induces classical necrosis that is insensitive to caspase inhibition, enabling direct comparison of death pathways within a single compound [1].

Synthesis of Leu‑Containing Ketomethylene Dipeptide Inhibitors

Employ Z‑Leu‑chloromethylketone as a chiral electrophile to construct ketomethylene isosteres. Alkylation with dimethyl malonate yields a 4‑ketodiester that can be further elaborated into P‑Leu ψ(COCH₂)(RS)Xaa‑OMe derivatives, which function as proteolytically stable inhibitors of thermolysin, ACE, and enkephalinase [2].

Investigating the Role of Proteases in Oxidative Burst and Glutathione Redox Regulation

While Z‑Leu‑CH₂Cl itself was not directly compared, the class‑level evidence from di‑ and tripeptide chloromethyl ketones establishes that these inhibitors diminish PMA‑stimulated superoxide release and reduce intracellular GSH levels in human leukocytes [3]. Z‑Leu‑CH₂Cl can be employed as the single‑amino‑acid baseline comparator to determine the minimal structural requirement for this effect.

Plasma Membrane Protein Labeling and Amino Acid Transport Studies

Radiolabeled leucine chloromethylketone preferentially labels the plasma membrane fraction of viable S37 cells, with labeling dependent on time and temperature and initially localized to glutamyl transpeptidase [4]. This application positions Z‑Leu‑CH₂Cl as a covalent probe for membrane‑associated aminopeptidases and amino acid transport system components.

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